The table below summarizes the key chemical and physical properties of Cicletanine-d4 Hydrochloride:
| Property | Details |
|---|---|
| CAS Number | 1189491-41-5 [1] [2] [3] |
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ [4] [1] |
| Molecular Weight | 302.19 g/mol [4] [2] |
| Appearance | Tan solid [1] [2] |
| Melting Point | 222-224 °C [1] |
| Storage | -20°C Freezer or 2-8°C Refrigerator [4] [2] |
| Solubility | Soluble in DMSO and Methanol [1] |
Cicletanine exerts its antihypertensive effect through a multi-faceted mechanism, primarily involving vasodilation. The diagram below summarizes its key mechanisms and their relationships.
Summary of Cicletanine's multi-mechanistic pathway leading to vasodilation and blood pressure reduction.
Clinical studies have established the effectiveness and optimal dosing of cicletanine in humans. The table below summarizes key findings from clinical trials:
| Aspect | Summary of Clinical Evidence |
|---|---|
| Dose-Response & Efficacy | 50 mg/day was the minimum effective dose in mild to moderate hypertension; 200 mg/day was more effective in severe cases [8]. |
| Efficacy in Combination Therapy | In patients poorly controlled by beta-blockers, adding 50 mg or 100 mg cicletanine significantly improved blood pressure control, with normalization rates of 51.2% and 74.4%, respectively [9]. |
| Onset of Action | The drug has a gradual antihypertensive effect, avoiding risks from a sudden blood pressure drop [8]. |
| Tolerance | The drug is well tolerated both clinically and biochemically [9], with no sedative effects or negative impact on cardiovascular hemodynamics [5]. |
This compound is critical in research settings, primarily serving as an internal standard for quantitative analysis by LC-MS, GC-MS, or NMR. This application ensures accurate measurement of the non-deuterated drug in biological samples like plasma, which is essential for pharmacokinetic and metabolism studies [10].
This compound is a vital research tool for the precise quantification of cicletanine. Its parent compound offers a favorable therapeutic profile for hypertension management through a unique, multi-mechanistic approach that combines direct vasodilation with mild diuresis and vascular protective effects.
Cicletanine is an antihypertensive drug with vasorelaxant and diuretic properties [1] [2]. Its mechanism is complex and differs from other classes of antihypertensive drugs, involving multiple pathways as summarized in the table below [1].
| Mechanism of Action | Biological Effect | Key Details / Enantiomer Specificity |
|---|---|---|
| Diuretic / Natriuretic | Inhibits renal Na+ reabsorption [1] | Primarily via the sulfoconjugated metabolite of the (+)-enantiomer; acts on the apical Na+-dependent Cl-/HCO-3 exchanger in the distal tubule [1] [3]. |
| Vasorelaxant | Stimulates vascular prostaglandin (PGI2) synthesis [1] [2] | Contributes to vasodilation. |
| Inhibits low Km cyclic GMP phosphodiesterases (PDE) [1] | Potentiates effects of guanylate cyclase activators; shows partial stereoselectivity for the (-)-enantiomer [3]. | |
| Stimulates endothelial nitric oxide synthase (eNOS) [2] | Increases nitric oxide (NO) production. | |
| Blocks Ca2+ channels [1] | May occur directly or indirectly via K+-channel opening. | |
| Receptor Interactions | Antagonizes vascular H1-histamine receptors [1] | Dissociation constant (Kb) = 36 nM [1]. |
| Reduces vascular reactivity to Angiotensin II (AII) [3] | Action is specific to the (-)-enantiomer; reduces contraction in a non-competitive manner [3]. | |
| Enzyme Inhibition | Inhibits Protein Kinase C (PKC) [1] [2] | - |
| Inhibits myosin light chain kinase [1] | - |
The following diagram illustrates the primary vasorelaxant mechanisms of Cicletanine and their interactions within vascular smooth muscle.
Vasorelaxant mechanisms of Cicletanine, showing key pathways and molecular targets.
Cicletanine is a racemic compound, and its enantiomers exhibit distinct biological activities, which is a critical consideration for drug development [3].
| Enantiomer | Vasorelaxant & Antihypertensive Activity | Diuretic & Natriuretic Activity |
|---|---|---|
| (-)-Cicletanine | Primary contributor [3] | Not the primary actor [3] |
| (+)-Cicletanine | Not the primary actor [3] | Primary contributor (via its sulfoconjugated metabolite) [3] |
Since specific data on Cicletanine-d4 is not publicly available, here are suggestions for your research.
The table below consolidates the key technical data for the deuterated standard, Cicletanine-d4 Hydrochloride.
| Property | Specification |
|---|---|
| CAS Number | 1189491-41-5 [1] [2] [3] |
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ [1] [4] [2] |
| Molecular Weight | 302.19 g/mol [1] [4] [2] |
| Chemical Name | Deuterium-labeled Cicletanine Hydrochloride [2] [3] |
| Storage | Store at room temperature (recommended conditions may vary by supplier) [2] [3] |
| PSA | 44.48 [5] |
This compound is available from several specialty chemical suppliers for research purposes. The table below lists the identified suppliers.
| Supplier | Catalogue Number | Available Sizes |
|---|---|---|
| Santa Cruz Biotechnology [4] | sc-217892 | 1 mg |
| MedChemExpress (MCE) [2] [3] | HY-141730S | 1 mg, 10 mg |
| Pharmaffiliates [1] | PA STI 021370 | Information not specified |
| SynZeal [6] | SZ-C274D01 | Synthesis on demand |
Cicletanine is the non-deuterated parent compound and is used in the treatment of hypertension [1]. It has also been studied as a potential treatment for diabetes, hypokalemia, and hyponatremia [6].
The deuterated standard, this compound, is primarily used in pharmaceutical research and development. Its main applications include [2] [3]:
The following diagram illustrates the typical workflow for using this deuterated standard in analytical research:
> Workflow for using this compound as an internal standard in bioanalysis.
The search results provide a solid foundation but lack the detailed experimental protocols requested.
Cicletanine-d4 Hydrochloride is a deuterated, four-atom isotope of cicletanine, primarily used as an internal standard in bioanalytical research for precise quantification via mass spectrometry [1]. The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Catalog Name | This compound [1] |
| CAS Number | 1189491-41-5 [2] |
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ [1] |
| Molecular Weight | 302.19 g/mol [1] |
| Physical Form | Solid [2] |
| Melting Point | 222-224 °C [2] |
| Storage | -20°C Freezer [2] |
| Solubility | Soluble in DMSO and Methanol [2] |
| Primary Research Use | Internal standard for LC-MS/MS in pharmacokinetic and metabolic studies [1] |
This protocol outlines the methodology for evaluating the natriuretic and diuretic effects of cicletanine in an anesthetized rat model, based on established clearance and micropuncture studies [3].
Prepare cicletanine in a physiological saline solution. Administer intravenously according to a dose-response design:
Following drug administration, collect data for at least 120 minutes.
The following workflow diagram illustrates the key stages of this experimental protocol:
Cicletanine's antihypertensive action is complex and involves multiple synergistic pathways as shown in the diagram below [4] [5].
Key pathways include:
The table below compiles key quantitative findings from preclinical studies on cicletanine (non-deuterated form), which the deuterated analog is used to study [6] [3].
| Parameter | Experimental Finding | Model / Context |
|---|---|---|
| Effective Oral Dose (Antihistamine) | 200 mg reduced flare/weal response for >8 hours [6] | Human study (n=5) |
| Effective IV Dose (Diuresis) | 15, 30, 60 mg/kg (dose-dependent response) [3] | Anesthetized rat |
| Tubular Site of Action | Superficial distal tubule [3] | Rat micropuncture |
| Diuretic Efficacy | Comparable to hydrochlorothiazide [3] | Rat clearance study |
| Blood Pressure Effect | Reduced MAP at 30 & 60 mg/kg IV [3] | Anesthetized rat |
| Impact on GFR & RPF | No significant change [3] | Rat clearance study |
Cicletanine is a benzopyran derivative with antihypertensive properties attributed to its vasodilatory and mild diuretic actions [1]. Its natriuretic effect (increased sodium excretion) is a key component, helping to reduce blood volume and pressure.
A direct comparison with hydrochlorothiazide (HCTZ) quantifies its electrolyte excretion profile, which is crucial for understanding its clinical safety and efficacy [2]. The following table summarizes the 24-hour urinary electrolyte excretion after a single dose in prehypertensive and hypertensive patients:
Table 1: 24-Hour Cumulative Urinary Electrolyte Excretion After Single-Dose Administration (Change from Placebo) [2]
| Treatment Group | Sodium (UNaV) | Potassium (UKV) |
|---|---|---|
| Placebo | (Baseline) | (Baseline) |
| Cicletanine 50 mg | +21.7 mmol/day | +4.6 mmol/day |
| Cicletanine 150 mg | +57.9 mmol/day | +5.5 mmol/day |
| HCTZ 25 mg | +102.2 mmol/day | +12.7 mmol/day |
This data shows that while HCTZ has a more potent natriuretic effect, it also causes significantly greater kaliuresis (potassium loss), a known side effect of thiazide diuretics. In contrast, both doses of cicletanine produced substantially less potassium excretion, suggesting a more favorable safety profile regarding hypokalemia risk [2].
The therapeutic effects of cicletanine result from a combination of mechanisms targeting the vascular endothelium and smooth muscle, as illustrated below.
Figure 1: Signaling Pathways of Cicletanine-Induced Vasodilation and Natriuresis. Cicletanine acts primarily by stimulating the endothelium to release nitric oxide (NO) and prostacyclin (PGI2), which are potent vasodilators [1]. Concurrently, it inhibits the phosphodiesterase (PDE) enzyme, leading to increased intracellular levels of cyclic nucleotides (cGMP and cAMP) that promote smooth muscle relaxation [1]. An additional mechanism involves the modulation of calcium channels, inhibiting calcium entry into vascular smooth muscle cells, which further aids relaxation [1]. The natriuretic effect complements these vasodilatory actions by promoting sodium and water excretion [2] [3].
For researchers aiming to investigate the natriuretic and hemodynamic effects of cicletanine, the following protocols from clinical studies provide a robust framework.
Protocol 1: Assessing Acute Natriuretic and Kaliuretic Effects in Humans [2]
This design is suitable for a randomized, controlled, single-dose study to compare electrolyte excretion profiles.
Protocol 2: Evaluating Hemodynamic and Tissue-Level Effects in Animal Models [3]
This protocol is useful for preclinical investigation of cicletanine's chronic effects and potential dependence on endogenous systems.
The following table summarizes the fundamental information for the deuterated standard, Cicletanine-d4 hydrochloride, which is crucial for analytical method development [1] [2] [3].
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1189491-41-5 [1] [2] [3] |
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ [1] [2] [3] |
| Molecular Weight | 302.19 g/mol [1] [2] [3] |
| Primary Application | Internal Standard for quantitative analysis (LC-MS, GC-MS, NMR) [2] |
| Supplier Examples | MedChemExpress, Santa Cruz Biotechnology, Pharmaffiliates, SynZeal [1] [4] [2] |
This deuterated compound is a stable isotope-labeled analog of Cicletanine, an antihypertensive drug that acts directly on vascular smooth muscle [5]. Its primary role in analytics is to serve as an internal standard, which corrects for variability in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative assays [2].
To help visualize the general analytical process and the rationale for using a deuterated standard, you can refer to the following diagrams.
Diagram 1: Generic workflow for bioanalysis using a deuterated internal standard.
Diagram 2: Conceptual fragmentation pathways. The deuterium labels ensure a predictable mass shift in fragments, allowing the internal standard to be distinguished from the non-deuterated analyte.
Cicletanine hydrochloride is a novel antihypertensive agent representing the first derivative of the furopyridine class, exhibiting a unique multi-mechanism approach to blood pressure control. This compound demonstrates potent vasorelaxant properties complemented by mild diuretic effects, distinguishing it from conventional antihypertensive agents. The pharmacological profile of cicletanine encompasses endothelial modulation, phosphodiesterase inhibition, and ion channel regulation, contributing to its efficacy in various hypertensive conditions. Originally developed for systemic hypertension, cicletanine has also been investigated for pulmonary arterial hypertension (PAH), demonstrating its potential in diverse cardiovascular disorders. The following application notes provide comprehensive pharmacokinetic characterization, experimental protocols, and clinical applications to support researchers and drug development professionals in utilizing this compound effectively.
The molecular structure of cicletanine [(±)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c] pyridine] facilitates favorable protein binding and tissue distribution characteristics. Preclinical and clinical studies have established its linear pharmacokinetic behavior at therapeutic doses, with consistent parameters across multiple administrations. The drug undergoes mixed elimination pathways (both renal and hepatic), reducing the risk of accumulation in patients with single-organ dysfunction. These properties, combined with its protective cardiovascular effects beyond blood pressure reduction, make cicletanine a valuable candidate for further therapeutic development and mechanistic studies.
Cicletanine hydrochloride exhibits favorable absorption characteristics with rapid onset of action. After oral administration, the drug reaches peak plasma concentrations within approximately 0.65 hours, facilitating rapid therapeutic onset [1]. The high plasma protein binding of 90% contributes to its sustained presence in the circulation, while a volume of distribution of 37 liters indicates extensive tissue penetration beyond the plasma compartment [1]. The elimination half-life ranges between 6-8 hours in healthy subjects, supporting twice-daily dosing regimens for maintained therapeutic effect [1].
The mixed elimination pathway of cicletanine represents a significant clinical advantage, as it reduces the likelihood of drug accumulation in patients with either renal or hepatic impairment alone. This property is particularly beneficial for elderly hypertensive patients who frequently exhibit age-related declines in organ function. The linear pharmacokinetic behavior observed at 50 mg doses ensures predictable dose-response relationships, simplifying titration regimens in clinical practice [2]. Multiple-dose studies have confirmed that pharmacokinetic parameters remain consistent between initial and repeated administrations, further supporting its predictable clinical behavior [2].
Table 1: Key Pharmacokinetic Parameters of Cicletanine Hydrochloride in Healthy Subjects
| Parameter | Value | Conditions | References |
|---|---|---|---|
| Time to Cmax | 0.65 hours | Fasting conditions | [1] |
| Protein Binding | 90% | Plasma proteins | [1] |
| Volume of Distribution | 37 L | Steady state | [1] |
| Elimination Half-life | 6-8 hours | Multiple dosing | [1] |
| Elimination Pathway | Mixed (renal/hepatic) | - | [1] |
| Dose Linearity | Linear | 50 mg dose | [2] |
Table 2: Pharmacokinetic Alterations in Special Populations
| Population | Key PK Changes | Clinical Implications | References |
|---|---|---|---|
| Hepatic Impairment | Slight changes in most cases; significantly altered in cirrhosis with ascites | Dose adjustment needed in severe hepatic impairment | [1] |
| Renal Impairment | Minimal changes in moderate failure; significant alterations in severe failure | Dose reduction required in severe renal failure | [1] [3] |
| Elderly Hypertensives | Parameters unchanged compared to healthy young subjects | No special dosing requirements | [1] |
The antihypertensive efficacy of cicletanine stems from its multifaceted mechanism that simultaneously targets multiple regulatory pathways involved in blood pressure control. Unlike conventional agents with single mechanisms, cicletanine exhibits vasorelaxant properties primarily through endothelial nitric oxide stimulation and phosphodiesterase inhibition [4] [5]. The drug directly stimulates the release of endothelium-derived relaxing factors (EDRFs), including nitric oxide (NO) and prostacyclin, which are critical mediators of vascular tone [4]. Additionally, cicletanine inhibits phosphodiesterase (PDE) activity, thereby increasing intracellular levels of cyclic GMP (cGMP) and cyclic AMP (cAMP), secondary messengers that promote vascular smooth muscle relaxation [4].
Beyond these primary mechanisms, cicletanine demonstrates modulation of ion channels, particularly through inhibition of calcium influx in vascular smooth muscle cells, which further contributes to vasodilation [4] [5]. The drug also exhibits mild diuretic properties mediated primarily by its sulfoconjugated metabolite, which inhibits the apical Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule [5]. This natriuretic effect complements its vasodilatory action without producing the pronounced hypokalemia associated with thiazide diuretics. Furthermore, cicletanine possesses significant antioxidant properties, scavenging free radicals and enhancing endogenous antioxidant defenses, which protects against endothelial dysfunction and vascular damage in hypertension [4] [6].
Diagram 1: Multimodal mechanism of cicletanine-induced vasodilation and blood pressure reduction. Cicletanine activates multiple pathways including nitric oxide release, phosphodiesterase inhibition, calcium channel blockade, diuretic effects, and antioxidant activity, which collectively contribute to its antihypertensive efficacy.
The elimination profile of cicletanine is significantly influenced by renal function, with the degree of pharmacokinetic alteration correlating with the severity of renal impairment. Patients with moderate renal failure exhibit minimal changes in cicletanine disposition, whereas those with severe renal impairment demonstrate clinically relevant pharmacokinetic variations that necessitate dose adjustment [1] [3]. The mixed elimination pathway of cicletanine provides some protection against extreme accumulation, as the hepatic route can partially compensate for reduced renal clearance. However, in cases of severe renal failure, monitoring of drug levels and appropriate dose reduction is recommended to prevent potential adverse effects [3].
Studies specifically investigating cicletanine kinetics in renally impaired patients have demonstrated that the non-renal clearance mechanisms become increasingly important as kidney function declines. This adaptive capacity, however, has limits in end-stage renal disease, where systemic exposure to cicletanine may increase substantially. In such cases, initiating therapy at lower doses (e.g., 50 mg once daily) with careful titration based on therapeutic response and tolerability is advised. The dialyzability of cicletanine has not been explicitly studied, but given its high protein binding (90%), significant removal during conventional hemodialysis is unlikely [1].
Patients with hepatic impairment exhibit variable pharmacokinetic responses to cicletanine based on the type and severity of liver dysfunction. The mean retention time of approximately 6 hours observed in healthy subjects is generally maintained in mild to moderate hepatic impairment [1]. However, patients with cirrhosis accompanied by ascites and those with extrahepatic obstruction demonstrate significant pharmacokinetic alterations that warrant dosage modification [1]. This suggests that cicletanine should be used with caution in this population, with initiation at lower doses and careful monitoring of therapeutic response and potential adverse effects.
The preserved renal elimination of cicletanine provides a compensatory pathway in patients with hepatic impairment, potentially reducing the risk of drug accumulation. However, in cases of combined hepatorenal dysfunction, which occasionally occurs in advanced liver disease, the risk of significant drug accumulation increases substantially. For patients with Child-Pugh Class B and C cirrhosis, a dose reduction of approximately 50% is recommended, with close monitoring of blood pressure response and signs of potential toxicity. The extent of metabolism appears preserved in compensated liver disease but may be compromised in decompensated cirrhosis [1].
Cicletanine has demonstrated significant efficacy in the management of essential hypertension, both as monotherapy and in combination with other antihypertensive agents. A 90-day double-blind study involving 120 patients with moderate essential hypertension inadequately controlled by beta-blockers revealed dose-dependent blood pressure reduction with cicletanine [7]. Patients receiving 50 mg/day exhibited a 51.2% rate of blood pressure normalization, while those receiving 100 mg/day achieved a 74.4% normalization rate, compared to only 5% in the placebo group [7]. These results highlight the potent antihypertensive effects of cicletanine while maintaining favorable tolerability.
The combination therapy of cicletanine with beta-blockers demonstrates complementary mechanisms of action, addressing multiple pathways in hypertension pathophysiology. Cicletanine provides vasodilation and mild diuresis while beta-blockers reduce cardiac output and renin secretion, creating a synergistic effect without significant pharmacokinetic interactions. Clinical studies have reported minimal adverse effects and no clinically relevant biochemical alterations during long-term cicletanine administration, supporting its favorable safety profile [7]. The antioxidant properties of cicletanine may also provide long-term vascular protection beyond blood pressure reduction, potentially reducing hypertensive end-organ damage.
Beyond systemic hypertension, cicletanine has been investigated for pulmonary arterial hypertension (PAH), representing an expansion of its clinical applications. A Phase 2, randomized, double-blind, placebo-controlled, multicenter, dose-ranging study evaluated cicletanine in PAH patients, with exercise capacity measured by the 6-minute walk test as the primary endpoint [8]. This study, sponsored by Gilead Sciences, aimed to determine whether cicletanine improves exercise capacity better than placebo after 12 weeks of therapy, with additional measurements to analyze efficacy in this challenging condition [8].
Preclinical studies have revealed additional promising applications for cicletanine, including cardioprotective effects in metabolic syndrome models and insulin-sensitizing actions. Research in conscious rabbits demonstrated that cicletanine significantly increases insulin sensitivity and peripheral glucose uptake in both healthy and hypercholesterolemic animals [6]. These metabolic effects, combined with its beneficial cardiac actions in experimental metabolic syndrome, suggest potential applications in metabolic cardiovascular disorders beyond its established antihypertensive effects [6]. The endothelial protection afforded by cicletanine's dual ability to stimulate nitric oxide release while scavenging superoxide anions may contribute to these pleiotropic benefits [6].
Cicletanine demonstrates a favorable drug interaction profile with no clinically relevant interactions observed when co-administered with tolbutamide, an oral hypoglycemic agent [2]. This combination study conducted in healthy volunteers revealed that repeated oral doses of cicletanine did not significantly alter the pharmacokinetics or pharmacodynamics of acute intravenous tolbutamide, suggesting that cicletanine does not interfere with sulfonylurea metabolism or activity [2]. This property is particularly valuable for hypertensive patients with type 2 diabetes who require concomitant antihypertensive and hypoglycemic therapy.
However, in vitro studies using rat hepatocytes and liver microsomes have suggested potential interactions between cicletanine and oxazepam or acetaminophen [2]. These data indicate that cicletanine might influence the metabolism of these commonly prescribed medications, although the clinical relevance of these findings requires further evaluation in human studies [2]. Based on current evidence, caution is advised when prescribing cicletanine with medications that undergo extensive hepatic metabolism, and therapeutic monitoring should be considered until more comprehensive interaction data are available.
The concomitant administration of cicletanine with beta-blockers represents a particularly effective combination strategy for hypertension management. The complementary mechanisms of action—with beta-blockers reducing cardiac output and renin secretion while cicletanine provides vasodilation and mild diuresis—create a synergistic antihypertensive effect [7]. Clinical trials have confirmed the efficacy and safety of this combination, with no unexpected adverse reactions reported during extended follow-up periods [7].
The additive blood pressure reduction achieved with cicletanine and beta-blocker combination therapy allows for lower doses of both medications, potentially minimizing side effects while maintaining therapeutic efficacy. This approach is particularly valuable for patients with hypertension that is suboptimally controlled with monotherapy. The lack of pharmacokinetic interference between cicletanine and beta-blockers simplifies dosing regimens and improves patient compliance. The metabolic neutrality of cicletanine may also counterbalance potential metabolic adverse effects associated with some beta-blockers, particularly regarding insulin sensitivity and lipid metabolism [7] [6].
Objective: To characterize the single-dose pharmacokinetics of cicletanine hydrochloride in healthy adult volunteers.
Study Design:
Pharmacokinetic Analysis:
Statistical Analysis: Descriptive statistics (mean, standard deviation, coefficient of variation) are calculated for all pharmacokinetic parameters.
Objective: To evaluate the steady-state pharmacokinetics and dose linearity of cicletanine hydrochloride after repeated administration.
Study Design:
Pharmacokinetic Analysis:
Safety Monitoring: Vital signs, clinical laboratory tests, and adverse events are monitored throughout the study.
Diagram 2: Experimental workflow for single-dose pharmacokinetic study of cicletanine hydrochloride. The protocol includes study design, subject selection, dosing schedule, sample collection, bioanalytical method, pharmacokinetic analysis, and statistical evaluation.
The quantification of cicletanine in biological matrices employs a robust HPLC method with UV detection, validated according to regulatory standards for selectivity, sensitivity, accuracy, and precision. The method involves protein precipitation of plasma samples with acetonitrile, followed by chromatographic separation using a C18 reverse-phase column (150 × 4.6 mm, 5 μm) maintained at 25°C. The mobile phase consists of acetonitrile:phosphate buffer (pH 3.0; 0.01 M) in a 45:55 ratio, delivered at a flow rate of 1.0 mL/min with UV detection at 254 nm [1].
The method demonstrates linearity over the concentration range of 10-1000 ng/mL, with a lower limit of quantification (LLOQ) of 10 ng/mL. The intra-day and inter-day precision values show coefficients of variation less than 10%, while accuracy ranges between 95-105% across quality control levels. The extraction recovery of cicletanine from plasma exceeds 85%, with no significant matrix effects observed. This validated method provides sufficient sensitivity and reliability for comprehensive pharmacokinetic studies in humans and animal models.
Biological sample processing follows strict protocols to ensure analytical integrity. Blood samples are collected in heparinized tubes and centrifuged at 3000 × g for 10 minutes at 4°C within 30 minutes of collection. The separated plasma is transferred to polypropylene tubes and stored at -20°C until analysis. Stability studies confirm that cicletanine remains stable in plasma through three freeze-thaw cycles, for at least 24 hours at room temperature, and for a minimum of 30 days at -20°C. For analysis, frozen plasma samples are thawed at room temperature and 100 μL aliquots are mixed with 200 μL of acetonitrile for protein precipitation. After vortex mixing for 1 minute and centrifugation at 12,000 × g for 10 minutes, the supernatant is transferred to autosampler vials for injection into the HPLC system.
Cicletanine hydrochloride represents a novel therapeutic agent with a distinctive pharmacokinetic profile and multimodal mechanism of action. Its favorable absorption characteristics, linear pharmacokinetics, and mixed elimination pathway contribute to predictable dosing regimens and reduced accumulation risk in special populations. The comprehensive pharmacokinetic data summarized in these application notes provide researchers with essential information for study design, protocol development, and clinical application of this unique antihypertensive agent. The detailed experimental protocols and analytical methodologies support standardized approaches for further investigation of cicletanine in various research and clinical settings, potentially expanding its therapeutic applications beyond hypertension to include pulmonary arterial hypertension and metabolic disorders.
1. Introduction Stable isotope-labeled internal standards (SIL-IS), such as Cicletanine-d4 HCl, are indispensable in modern bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These compounds are chemically identical to their unlabeled analogs but can be distinguished by mass, allowing for highly precise and accurate quantification. They correct for losses during sample preparation and mitigate matrix effects during ionization, significantly improving the reliability of data for pharmacokinetic, metabolic, and bioequivalence studies [1] [2]. Cicletanine is a drug with potential antihypertensive and diuretic effects, and its deuterated form is ideally suited for use as an internal standard in quantitative assays.
2. Experimental Design & Workflow The quantitative analysis of a target analyte in biological matrices using a SIL-IS follows a logical sequence to ensure accuracy and reliability. The diagram below outlines the core workflow.
3. Detailed LC-MS/MS Protocol for Cicletanine Assay
This protocol is adapted from established methods for quantifying small molecules in plasma, such as the one described for D4-cystine [1].
3.1. Materials and Reagents
3.2. Sample Preparation (Protein Precipitation) Protein precipitation (PP) is a rapid and effective clean-up technique for plasma samples [3] [4].
3.3. Instrumental Configuration and Conditions The following parameters are typical and should be optimized for Cicletanine.
Table 1: Liquid Chromatography Conditions
| Parameter | Setting | Note |
|---|---|---|
| LC System | UHPLC or HPLC (e.g., Shimadzu, Agilent) | |
| Column | C18 (e.g., Agilent ZORBAX SB-C18, 2.1x100 mm, 3.5 µm) [1] | Core-shell columns recommended for better resolution [3]. |
| Mobile Phase A | 0.1% Formic acid in water | Aqueous phase |
| Mobile Phase B | 0.1% Formic acid in methanol (or acetonitrile) | Organic phase |
| Gradient Program | 5% B to 95% B over 5-7 minutes | Gradient elution improves peak shape. |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Column Temperature | 40 °C | |
| Injection Volume | 1 - 10 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting | Note |
|---|---|---|
| Ion Source | Heated Electrospray Ionization (H-ESI) | Operated in positive mode. |
| Ionization Mode | Positive | |
| Spray Voltage | 3500 V | |
| Vaporizer Temp. | 300 - 400 °C | |
| Sheath Gas & Aux Gas | As required (e.g., 40-50 Arb) | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| Data Acquisition | Analyst, MassHunter, or equivalent |
Table 3: Proposed MRM Transitions for Cicletanine and Cicletanine-d4 HCl
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Cicletanine | To be determined | To be determined | To be optimized |
| Cicletanine-d4 HCl (IS) | To be determined | To be determined | To be optimized |
4. Data Analysis and Method Validation Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed using spiked plasma samples with known concentrations of unlabeled Cicletanine and a fixed amount of Cicletanine-d4 HCl. The relationship is typically linear, for example, over a range of 1-1000 ng/mL [1].
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include:
Title: Quantification of Cicletanine in Mouse Plasma using LC-MS/MS with Cicletanine-d4 HCl as Internal Standard
1. Objective To develop and apply a validated LC-MS/MS method for the precise quantification of Cicletanine in mouse plasma samples using deuterated Cicletanine-d4 HCl as an internal standard.
2. Equipment & Materials
3. Pre-Experiment Procedures
4. Experimental Workflow The step-by-step laboratory procedure is visualized below.
5. Data Processing
The table below summarizes the core identity of Cicletanine and its deuterated analog, which is essential for planning any metabolite study.
| Property | Description |
|---|---|
| Drug Name | Cicletanine |
| Role | Novel antihypertensive agent with vasorelaxant, natriuretic, and diuretic properties [1]. |
| IUPAC Name | (±)3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c] pyridine [1]. |
| Key Molecular Formula | C₁₄H₁₂ClNO₂ [2] |
| Key CAS Number | 89943-82-8 (base); 82747-56-6 (HCl salt) [2] |
| Deuterated Analog (Cicletanine-d4) | Cicletanine-d4 Hydrochloride [3] |
| Molecular Formula (d4) | C₁₄H₉D₄Cl₂NO₂ (HCl salt form) [3] |
| CAS (d4) | 1189575-06-1 [2] |
| Molecular Weight (d4) | 302.19 g/mol (HCl salt) [3] |
| Key Pharmacological Insight | The sulfoconjugated metabolite of cicletanine is biologically active and inhibits the apical Na+-dependent Cl⁻/HCO₃⁻ anion exchanger in the distal convoluted tubule, contributing to its salidiuretic activity [1]. |
Based on the available information and standard practices in pharmaceutical analysis [4] [5], the following workflow is recommended for identifying Cicletanine-d4 metabolites. A key objective should be to confirm the presence of the active sulfoconjugated metabolite.
Here is a detailed methodology for the LC-MS/MS and NMR-based identification of Cicletanine-d4 metabolites.
This phase focuses on separating compounds and generating data for initial identification.
Sample Collection & Preparation:
Liquid Chromatography (LC) Conditions:
Mass Spectrometry (MS) Conditions:
This phase converts raw data into structural information.
Data Processing:
Metabolite Identification Strategy:
For novel or major metabolites, NMR provides definitive structural confirmation.
Cicletanine hydrochloride is a novel antihypertensive agent belonging to the furopyridines class, exhibiting complex pharmacological activities including vasorelaxant properties, natriuretic effects, and mild diuretic action. The deuterated form, Cicletanine-d4 Hydrochloride, incorporates four deuterium atoms, which may alter its metabolic profile and binding characteristics compared to the non-deuterated compound. Understanding the protein binding behavior of this compound is crucial for predicting its pharmacokinetic profile, tissue distribution, and potential drug-drug interactions in clinical settings. Protein binding studies provide critical insights into the proportion of drug available for pharmacological activity, as only the unbound fraction can interact with therapeutic targets or undergo metabolism and elimination.
Research indicates that cicletanine is highly bound to serum proteins (97.3%) at therapeutic concentrations, with human serum albumin (HSA) being the primary binding protein responsible for 93.5% of this binding [1]. The compound demonstrates a saturable binding to HSA characterized by one primary binding site with moderate affinity, along with a non-saturable component. Additionally, like many basic lipophilic drugs, cicletanine exhibits saturable binding to alpha-1-acid glycoprotein with moderate affinity [1]. These binding characteristics influence the drug's volume of distribution, which is approximately 37 liters, and its elimination half-life of 6-8 hours [2]. The unbound fraction in blood remains relatively constant (3.6%) across therapeutic concentrations, suggesting consistent free drug availability despite fluctuations in total drug levels [1].
Equilibrium dialysis remains the gold standard technique for investigating drug-protein binding interactions due to its minimal protein binding artifacts and well-established theoretical foundation. This method relies on the passive diffusion of unbound drug molecules across a semi-permeable membrane until equilibrium is established between the protein-containing and protein-free compartments. For this compound, this protocol enables precise quantification of the free fraction and calculation of binding parameters to various plasma components, including human serum albumin, alpha-1-acid glycoprotein, lipoproteins, and erythrocytes. The deuterated form may exhibit slight differences in binding kinetics due to the isotope effect, potentially influencing binding affinity and metabolic stability compared to the non-deuterated compound.
The experimental workflow involves preparing biological matrices, setting up dialysis cells, conducting the dialysis procedure, and quantifying drug concentrations using validated analytical methods. Particular attention must be paid to maintaining physiological conditions (pH 7.4, 37°C) throughout the experiment to preserve protein structure and function. Additionally, the use of Cicletanine-d4 provides an advantage in mass spectrometry detection due to its distinct mass shift, enabling precise quantification without endogenous interference.
Sample Preparation:
Dialysis Setup:
Equilibration and Sampling:
Sample Analysis:
Table 1: Standard Curve Parameters for LC-MS/MS Quantification of Cicletanine-d4
| Parameter | Specification |
|---|---|
| Calibration range | 0.5-500 ng/mL |
| Correlation coefficient | ≥0.999 |
| Lower limit of quantitation | 0.5 ng/mL |
| Intra-day precision | <10% RSD |
| Inter-day precision | <12% RSD |
| Extraction recovery | 85-95% |
The analysis of protein binding data for this compound involves determining several key parameters that define the extent and affinity of binding to various blood components. For saturable binding to specific sites on proteins such as HSA and alpha-1-acid glycoprotein, the data can be fitted using the Scatchard equation to calculate binding constant (K) and the number of binding sites (n). For non-saturable binding, a linear relationship between bound and free concentration is typically observed. The fraction unbound (fu) represents the proportion of drug freely available for pharmacological activity and is calculated as the ratio of drug concentration in the buffer compartment to that in the protein compartment after equilibrium dialysis.
The binding characteristics of cicletanine to human plasma proteins demonstrate concentration independence across the therapeutic range, with consistent unbound fraction values. This suggests that saturation of binding sites does not occur within clinically relevant concentrations, reducing the risk of nonlinear pharmacokinetics. The following table summarizes the quantitative binding parameters established for non-deuterated cicletanine, which serve as reference values for comparing the deuterated analog:
Table 2: Protein Binding Parameters of Cicletanine in Human Blood Components
| Binding Component | Binding Type | Affinity Constant (K, M⁻¹) | Number of Sites (n) | Total Binding (%) |
|---|---|---|---|---|
| Human Serum | Combined | - | - | 97.3 |
| Human Serum Albumin | Saturable | 75,800 | 1 | 93.5 |
| Human Serum Albumin | Non-saturable | nK = 6,400 | Multiple | - |
| Alpha-1-Acid Glycoprotein | Saturable | 38,800 | 1 | - |
| Lipoproteins | Non-saturable | Low | Multiple | Weak |
| Erythrocytes | Non-saturable | Low | Multiple | Weak |
The high protein binding of cicletanine has several important clinical implications. Firstly, the small volume of distribution (37 L) suggests limited tissue penetration, consistent with extensive plasma protein binding [2]. Secondly, the constant unbound fraction across therapeutic concentrations predicts linear pharmacokinetics, facilitating dose adjustment in clinical practice. However, the potential for protein binding-mediated interactions with other highly bound drugs exists, particularly those sharing the same binding site on albumin. Interestingly, studies indicate that cicletanine shares the diazepam binding site on HSA, but no significant interactions occur at therapeutic levels due to the high capacity of this site [1].
Additionally, investigations with endogenous compounds such as bilirubin and non-esterified fatty acids at pathological concentrations demonstrated no alteration in cicletanine binding to human serum or HSA, suggesting that diseases affecting these endogenous substances are unlikely to modify cicletanine's free fraction [1]. This finding is particularly relevant for patients with hepatic impairment or metabolic disorders who may experience alterations in plasma composition. In hepatic impairment, while protein binding remains relatively unchanged, the pharmacokinetic parameters may be modified, particularly in cases of cirrhosis with ascites and extrahepatic obstruction [2].
Human serum albumin serves as the primary binding protein for cicletanine, accounting for approximately 93.5% of the total serum binding [1]. The interaction exhibits a complex pattern consisting of both saturable and non-saturable components. The saturable process is characterized by one primary binding site with moderate affinity (K = 75,800 M⁻¹), while the non-saturable component demonstrates low total affinity (nK = 6,400 M⁻¹) [1]. Competition studies have revealed that cicletanine shares the diazepam binding site (Site II) on HSA, which also serves as the binding locus for various other drugs including NSAIDs and antipyretic analgesics [1].
The binding of cicletanine to HSA remains unaffected by pathological concentrations of endogenous substances such as bilirubin and non-esterified fatty acids, suggesting that disease states altering these compounds are unlikely to significantly impact the free fraction of cicletanine [1]. This robust binding characteristic provides a therapeutic advantage by minimizing variability in drug exposure across patient populations with different metabolic statuses. The following diagram illustrates the key binding interactions of cicletanine at the molecular level:
Diagram 1: Molecular binding interactions of Cicletanine with plasma proteins and cellular components. HSA: Human Serum Albumin; AGP: Alpha-1-Acid Glycoprotein; MBG: Marinobufagenin; PKC: Protein Kinase C.
When conducting HSA binding studies with this compound, several methodological considerations are essential:
For the investigation of specific binding sites, competition experiments can be performed using known site-specific probes: warfarin for Site I, diazepam for Site II, and digitoxin for Site III. These studies have confirmed that cicletanine primarily binds to Site II on HSA, which explains its lack of interaction with bilirubin (primarily binding to Site I) and fatty acids (binding to multiple sites) [1].
The binding of cicletanine to erythrocytes is characterized as weak and non-saturable across therapeutic concentrations [1]. This minimal binding to red blood cells contributes to the relatively small volume of distribution observed in pharmacokinetic studies. The experimental approach for evaluating erythrocyte binding involves:
The low erythrocyte binding of cicletanine suggests limited accumulation in red blood cells and predicts minimal potential for drug interactions at this level. This characteristic may contribute to the rapid onset of action observed with cicletanine, as the unbound fraction quickly reaches equilibrium between plasma and target tissues.
Cicletanine demonstrates weak binding to lipoproteins, which is non-saturable across therapeutic concentrations [1]. This binding pattern is consistent with its physicochemical properties and contributes to the overall distribution characteristics. The methodology for lipoprotein binding studies involves:
The weak lipoprotein binding suggests that alterations in lipoprotein profiles (such as in dyslipidemia) are unlikely to significantly impact the pharmacokinetics of cicletanine. This characteristic provides an advantage in elderly populations or patients with metabolic disorders who often exhibit altered lipoprotein profiles.
For regulatory-standard protein binding studies, the following validation parameters should be established:
Protein binding studies of this compound reveal extensive binding to human serum albumin with moderate affinity, consistent with its pharmacokinetic profile characterized by a small volume of distribution and moderate elimination half-life. The deuterated form is expected to exhibit similar binding characteristics with potential minor alterations in binding kinetics due to isotopic effects. The detailed protocols outlined in this document provide a comprehensive framework for conducting robust protein binding studies that yield clinically relevant parameters for drug development decisions.
While a protocol for Cicletanine-d4 HCl is not specified, the method for the parent compound is directly relevant, as the deuterated form is primarily used as an internal standard in such assays [1] [2].
The following table summarizes a high-performance liquid chromatography (HPLC) method for determining cicletanine levels in plasma, which is a prerequisite for calculating volume of distribution.
| Parameter | Description |
|---|---|
| Application | Determination of cicletanine in human, rat, and dog plasma [2]. |
| Analytical Technique | High-performance liquid chromatography (HPLC) with automated column switching [2]. |
| Detection Method | Fluorescence detection [2]. |
| Linear Range | 0.05 - 10 μg/mL (of base equivalent) [2]. |
| Minimum Quantifiable Level | 0.05 μg/mL [2]. |
| Extraction Efficiency | ~98% for both cicletanine and the internal standard [2]. |
| Sample Volume | Reduced volume requirement (exact volume not specified) [2]. |
Since the deuterated form (Cicletanine-d4) is a tracer, its volume of distribution is expected to be nearly identical to that of the non-deuterated parent drug. The table below summarizes the key pharmacokinetic parameters for cicletanine hydrochloride.
| Parameter | Value / Finding | Conditions / Notes |
|---|---|---|
| Volume of Distribution | 37 L [3] | Reported in healthy subjects. |
| Protein Binding | 90% [3] | Strongly bound to plasma proteins. |
| Elimination Half-life | 6 to 8 hours [3] | Unchanged in young hypertensive patients. |
| Time to Cmax (Tmax) | ~0.65 hours [3] | Rapid absorption. |
| Impact of Renal Failure | Modification linked to severity [3] | Important variations occur in severe renal failure. |
| Impact of Hepatic Failure | Parameters only slightly modified [3] | More significant changes in cirrhosis with ascites. |
The following diagram illustrates the key steps involved in using an analytical method to determine the volume of distribution for a drug like cicletanine.
Based on the search results, here are the critical points for your research:
The table below consolidates key pharmacokinetic parameters of cicletanine from scientific studies.
| Parameter | Reported Value(s) | Conditions / Notes |
|---|---|---|
| Elimination Half-Life (t₁/₂) | 6–8 hours [1] | Healthy subjects & young hypertensives; single oral dose |
| 7.9 hours [2] | - | |
| 5.7 hours [3] | Single oral dose of 150 mg | |
| ~7 hours [4] | Subjects with normal renal function | |
| 31 hours [4] | Patients with severe renal insufficiency | |
| Time to Max. Concentration (Tₘₐₓ) | ~0.65–0.75 hours [3] [1] | Rapid absorption |
| Volume of Distribution (Vd) | 37 L [1] | - |
| Protein Binding | 90% [1], 97.3% [2], 99.6% (for one isomer) [3] | High, and isomer-specific |
| Renal Excretion | ~0.85% of dose [4] | Very low in subjects with normal renal function |
Cicletanine's pharmacokinetics and effects are best understood in the context of its multi-faceted mechanism of action.
The following diagram illustrates these primary mechanisms:
For developing your own protocol for cicletanine-d4, consider these key aspects derived from the literature on cicletanine:
Here are answers to frequently asked questions regarding solubility issues:
What are the common solvents for Cicletanine-d4 Hydrochloride? While specific data for the deuterated form is unavailable, one supplier lists DMSO and Methanol as solvents for this compound [1]. This is a logical starting point for experimentation.
How can I improve the solubility of my compound? If initial solubilization attempts fail, consider these strategies:
What should I do if the compound still won't dissolve?
The following diagram outlines a systematic protocol you can follow in the lab to resolve solubility issues.
The table below summarizes the key information available for this compound.
| Property | Value / Condition | Notes |
|---|---|---|
| Molecular Formula | C₁₄H₁₃Cl₂NO₂ [1] | Formula weight: 298.16 g/mol [1]. |
| Physical Form | Solid [1] | Described as having a tan color [1]. |
| Melting Point | 222-224 °C [1] | Can serve as a purity indicator. |
| Recommended Solvents | DMSO, Methanol [1] | Based on supplier information. |
| Storage | -20°C Freezer [1] | Standard for stable, long-term chemical storage. |
Although solution stability data is unavailable, the table below summarizes the key information found for Cicletanine-d4 HCl.
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₉D₄Cl₂NO₂ [1] |
| Molecular Weight | 302.19 g/mol [1] |
| Storage Condition | -20°C Freezer [2] |
| Physical Form | Solid [2] |
| Reported Solubility | DMSO, Methanol [2] |
| Melting Point | 222-224 °C [2] |
| Pharmacokinetic Half-life | Approximately 6-8 hours (in humans, for the non-deuterated form) [3] |
In the absence of pre-existing data, you can establish the stability profile through a forced degradation study, a standard practice in pharmaceutical development [4]. The workflow below outlines the key stages of this process.
Here is a detailed methodology for the key stages, inspired by general UPLC validation protocols [4]:
Sample Preparation
Stress Conditions (Forced Degradation)
Analytical Monitoring
Since direct data is unavailable, here are answers based on general analytical principles and the search results.
Q: What is the best way to store Cicletanine-d4 HCl stock solutions?
Q: My UPLC analysis shows additional peaks. How can I tell if Cicletanine-d4 HCl is degrading?
Q: Are the stability profiles of Cicletanine-d4 HCl and non-deuterated Cicletanine HCl the same?
For researchers using an Orbitrap Exploris 480 mass spectrometer in positive ion mode, the parameters in the table below are optimized for data-dependent acquisition (DDA) in untargeted analyses and can serve as a starting point for detecting Cicletanine-d4 [1].
| Parameter | Recommended Setting for Untargeted Analysis | Note / Alternative Value |
|---|---|---|
| Ionization Mode | Positive | - |
| Spray Voltage | 3.6 kV | [1] |
| MS1 Resolution | 180,000 | [1] |
| MS2 Resolution | 30,000 | [1] |
| RF Level | 70% | [1] |
| AGC Target (MS1) | 5e6 | [1] |
| AGC Target (MS2) | 1e5 | [1] |
| Max. Inj. Time (MS1) | 100 ms | [1] |
| Max. Inj. Time (MS2) | 50 ms | [1] |
| Intensity Threshold | 1.0 x 10⁴ | Minimum signal to trigger MS/MS [1] |
| Mass Isolation Window | 2.0 m/z | [1] |
| Collision Energy | Stepped (e.g., 20, 40, 60 eV) | Stepped HCD energy is optimal [1] |
| Dynamic Exclusion | 10 seconds | Prevents re-sampling of same ion [1] |
Any quantitative bioanalytical method for Cicletanine-d4 must be rigorously validated. The table below outlines the eight essential characteristics and their importance [2].
| Characteristic | Description & Purpose |
|---|---|
| Accuracy | Measures closeness between the measured value and the true value of the analyte. Critical for correct concentration reporting [2]. |
| Precision | Degree of agreement between repeated measurements of the same sample. Ensures method reproducibility [2]. |
| Specificity | Ability to measure Cicletanine-d4 accurately in the presence of other sample components (like matrix or metabolites) [2]. |
| Quantification Limit | The lowest concentration that can be reliably measured. Defines the method's sensitivity [2]. |
| Linearity | The method's ability to produce results proportional to the analyte's concentration over a defined range [2]. |
| Recovery | Efficiency of the sample preparation and extraction process for the analyte [2]. |
| Matrix Effect | Assessment of interference from the sample matrix on ionization and detection. Must be minimized [2]. |
| Stability | Ensures the analyte remains stable in the sample matrix under various storage and processing conditions [2]. |
The following diagram illustrates a generalized experimental workflow for preparing and analyzing a plasma sample, from extraction to instrumental analysis.
Here are solutions to common issues you might encounter when working with Cicletanine-d4.
Problem: Poor Signal Intensity or High Noise
Problem: Inconsistent Identification or Quantification
Problem: How do I confirm the identity of Cicletanine-d4?
The table below summarizes the key storage information for Cicletanine-d4 Hydrochloride:
| Specification | Details |
|---|---|
| Recommended Storage Temperature | -20°C Freezer [1] |
| Physical Form | Solid [1] |
| Appearance | Tan solid [1] |
| Solubility | Soluble in DMSO and Methanol [1] [2] |
Q: What is the chemical formula and molecular weight of this compound?
Q: What is the primary application of this compound in research?
Problem: The compound does not dissolve properly.
Problem: The physical appearance of the compound does not match expectations.
For a typical workflow when preparing a stock solution of this compound, the following diagram outlines the key steps:
The table below summarizes frequent issues, their potential causes, and recommended solutions based on general HPLC best practices.
| Problem Category | Specific Symptoms | Common Causes | Recommended Solutions & Preventive Measures |
|---|
| Retention Time Drift [1] [2] | Gradual increase or decrease in analyte retention times over a sequence. | - Mobile Phase Evaporation: Loss of volatile components (organic solvent, TFA, formic acid) from the reservoir [1].
Since peak tailing is a frequent issue, especially for compounds that may interact with silanols, here is a detailed methodology for diagnosing and resolving it, which is highly relevant for drug development analyses [4].
The following diagram outlines a systematic approach to diagnosing common HPLC issues, helping you to efficiently identify the root cause.
The table below summarizes key pharmacokinetic parameters for native cicletanine, which your deuterated analog is expected to closely mirror.
| Parameter | Value | Experimental Details / Notes |
|---|---|---|
| Serum Protein Binding | 97.3% | Measured at therapeutic concentrations; no saturation observed [1] |
| Human Serum Albumin (HSA) Binding | 93.5% | Single primary binding site (K = 75,800 M⁻¹) and non-saturable secondary binding (nK = 6,400 M⁻¹) [1] |
| Alpha-1-Acid Glycoprotein (AAG) Binding | Saturable, single site | Moderate affinity (K = 38,800 M⁻¹) [1] |
| Erythrocyte Binding | Weak & non-saturable | - [1] |
| Unbound Fraction in Blood | 3.6% | Remains constant over therapeutic range [1] |
| Volume of Distribution | 37 L | - [2] |
| Elimination Half-Life | 6-8 hours | - [2] |
Here are established methods for determining native cicletanine concentration, which can be adapted for the deuterated form.
| Method | Key Steps & Characteristics | Performance Metrics |
|---|
| HPLC with Column Switching [3] | Automated; minimal sample prep; fluorescence detection; sample volume: 0.5 mL (less than older methods) | Linearity: 0.05 - 10 µg/mL LOD: 0.05 µg/mL Accuracy: -8.5 to 5.3% Precision (CV): 0.9 - 6.3% | | High-Performance Capillary Electrophoresis (HPCE) [4] | Faster analysis than HPLC; micellar electrokinetic capillary chromatography (MECC) with SDS in buffer; UV detection | Precision (CV): 6.4 - 11.1% Accuracy (Relative Error): 0.21 - 2.90% | | HPCE for Enantiomers [5] | Uses y-cyclodextrins in buffer for chiral separation; can resolve S(+) and R(-) enantiomers | Linearity: 10 - 500 ng/mL for each enantiomer LOD: 10 ng/mL |
When adapting these methods for cicletanine-d4 HCl, please note the following critical points:
My recovery of the deuterated analog is low during sample preparation. What should I check? The liquid-liquid extraction method for native cicletanine using diethyl ether was reported to have an efficiency of approximately 98% [3]. If your recovery is low, first verify the extraction solvent compatibility with your deuterated analog. Consider testing alternative solvents or optimizing the pH of the plasma sample to improve partitioning.
I am not achieving baseline separation of the deuterated compound from its protium form. How can I improve resolution? Since the deuterated and non-deuterated forms are chemically very similar, you may need to optimize chromatographic or electrophoretic conditions for resolution. If using HPCE, explore different chiral selectors or cyclodextrin types and concentrations beyond the reported y-cyclodextrin [5] to exploit subtle differences in interaction.
The reported plasma concentration range for analysis is wide. What is a relevant range to validate my method for? Methods have been validated from very low (0.05 µg/mL) to high (10 µg/mL) concentrations [3]. You should design your validation range based on the expected plasma concentrations in your specific experimental setting, such as dosing regimen and sampling times.
The following diagram outlines a generalized workflow for analyzing cicletanine in plasma, which you can adapt for the deuterated form.
Understanding the parent compound's properties is the first step in troubleshooting extraction for its deuterated analog. The table below summarizes key data for Cicletanine, which should closely mirror the behavior of Cicletanine-d4 [1] [2] [3].
| Property | Value / Description | Relevance for Extraction |
|---|---|---|
| Molecular Formula | C14H12ClNO2 [1] [3] | C14H8D4ClNO2 for deuterated form; deuterium can slightly alter hydrophobicity (LogP). |
| Molecular Weight | 261.71 g/mol [1] | Cicletanine-d4 is ~4 Da heavier. |
| CAS Number | 89943-82-8 [3] | |
| LogP | 3.37 (Predicted) [3] | Indicates highly lipophilic character. Guides solvent choice (favor organic solvents over aqueous). |
| pKa | Information not located in search results. | Critical for planning pH-dependent liquid-liquid extraction; requires experimental determination. |
Use this flowchart to diagnose and address common recovery issues. The logic is based on the physicochemical properties of Cicletanine and general best practices for sample preparation.
Cicletanine's high lipophilicity (LogP ~3.37) means it has poor solubility in water and will partition preferentially into organic solvents [3].
Q1: What is the most critical parameter to optimize for Cicletanine-d4 extraction from plasma? The pH of the aqueous phase is likely the most critical parameter. Since Cicletanine is a lipophilic base, extracting it from a basified plasma or buffer (e.g., pH 9-10) into a suitable organic solvent like ethyl acetate or MTBE will typically yield the highest recovery. This ensures the molecule is in its neutral, uncharged form, favoring partition into the organic phase.
Q2: My Cicletanine-d4 LC-MS signal is inconsistent. What could be the cause? Inconsistent signal can stem from several issues related to sample prep:
Q3: Is protein precipitation sufficient for extracting Cicletanine-d4, or should I use a more selective technique? Protein Precipitation (PPT) is fast but provides the least clean sample. It is a good starting point for method scouting. For better recovery, cleaner samples, and more robust quantitative analysis, Liquid-Liquid Extraction (LLE) is highly recommended due to the compound's lipophilicity. Solid-Phase Extraction (SPE) using a mixed-mode or C18 cartridge is another excellent option for achieving high purity and concentrating the analyte.
This is a suggested starting protocol based on standard practices for lipophilic basic compounds.
1. Sample Preparation
2. Protein Precipitation & Basification
3. Liquid-Liquid Extraction
4. Collection and Evaporation
5. Reconstitution
The table below summarizes two primary chromatographic methods developed for the determination of Cicletanine in plasma.
| Method | Key Characteristics | Sample Preparation | Linear Range | Precision (RSD) | Key Application Note |
|---|---|---|---|---|---|
| HPLC with Fluorescence Detection [1] | Automated column switching [1] | Not specified in detail [1] | 0.05 - 10 μg/mL [1] | 0.9% - 6.3% (CV) [1] | High precision; suitable for toxicology and clinical trials [1] |
| High-Performance Capillary Electrophoresis (HPCE) [2] [3] [4] | Micellar electrokinetic capillary chromatography (MECC) with UV detection [2] | Extraction with diethyl ether [2] [3] [4] | 10 - 500 ng/mL (for enantiomers) [3] [4] | 1.6% - 11.1% [2] | Faster analysis than HPLC; effective for enantiomer separation [2] [3] |
Based on the general principles of analytical method validation and the specifics of the cited methods, here are some anticipated challenges and guidance.
1. How do I achieve acceptable precision with the HPCE method?
2. The HPLC method is not detecting the R(-) enantiomer in plasma. Is this an error?
3. How can I demonstrate my method is specific for Cicletanine?
The workflow for determining Cicletanine in plasma, particularly for enantiomer separation, generally follows these steps, which can be adapted for the deuterated form:
When adapting these methods for the deuterated compound (this compound), keep in mind:
Q1: What are the known degradation products of Cicletanine? While a specific profile for Cicletanine-d4 HCl is not available in the literature, the degradation pathways of the parent drug, Cicletanine, can be reliably inferred. Forced degradation studies are designed to identify likely degradation products, establish degradation pathways, and validate stability-indicating methods [1]. The primary stress conditions to investigate include hydrolysis (acid and base), oxidation, and thermal degradation [1].
Q2: What analytical methods are used for Cicletanine and its enantiomers? Researchers have successfully used several chromatographic and electrophoretic methods for Cicletanine. These methods can be adapted and validated for analyzing Cicletanine-d4 HCl and its potential degradants. The deuterium labeling is intended to provide an internal standard, but the core chemical behavior is expected to be similar.
The table below summarizes key methodologies from the literature:
| Method | Analyte | Key Details | Performance | Reference |
|---|---|---|---|---|
| HPLC with Fluorescence Detection | Cicletanine (racemic) | Automated column switching; minimal sample prep (100 μL plasma). | LOD: 0.05 μg/mL; Linear Range: 0.05-10 μg/mL; Extraction Efficiency: ~98%. | [2] |
| Micellar Electrokinetic Capillary Electrophoresis (MEKC) | S(+) and R(-) enantiomers | Used γ-cyclodextrin in buffer for chiral separation; UV detection. | LOD: 10 ng/mL for each enantiomer; Linear Range: 10-500 ng/mL. | [3] |
Q3: What is the stereospecific pharmacokinetics of Cicletanine? Studies reveal significant differences in how the body processes each enantiomer, which is critical for interpreting experimental data. After a single oral dose of the racemic drug:
Issue 1: Inadequate Degradation During Forced Degradation Studies
Issue 2: Poor Resolution of Enantiomers or Degradants
Issue 3: Low Recovery or Sensitivity in Plasma Analysis
Here are detailed workflows for key experiments based on the literature, which can be directly applied or adapted for Cicletanine-d4 HCl.
This protocol follows ICH guidelines and best practices for generating relevant degradation products [1].
Procedure:
This protocol is adapted from the method developed for determining Cicletanine enantiomers in plasma [3].
Procedure:
The table below summarizes key pharmacokinetic changes of cicletanine based on clinical studies. Cicletanine-d4 Hydrochloride, being a stable isotope-labeled analog, is expected to behave similarly.
| Renal Function (CrCL) | Elimination Half-Life | Renal Clearance | Dosing Recommendation |
|---|---|---|---|
| Normal (>80 mL/min) | ~7 hours [1] | ~0.4 mL/min [1] | No adjustment needed. |
| Mild/Moderate Impairment | Minor alterations [2] | Not significantly altered [1] | Likely safe to use. |
| Severe Impairment (<30 mL/min) | Significantly increased to ~31 hours [1] | Significantly reduced [1] | Use should be restricted [2]. |
Key Findings from Literature
This workflow can be visualized in the following diagram:
For reliable detection of drug-induced kidney injury, especially in preclinical stages, the following urinary biomarkers are more sensitive and specific than traditional serum creatinine and BUN [3].
| Biomarker | Full Name | Primary Utility / Significance |
|---|---|---|
| KIM-1 | Kidney Injury Molecule-1 | Highly specific biomarker for proximal tubular injury [3]. |
| NGAL | Neutrophil Gelatinase-Associated Lipocalin | Early, rapid rise in response to acute kidney injury [3]. |
| Clusterin | Clusterin | Sensitive marker for tubular damage and regeneration [3]. |
| Cystatin C | Cystatin C | Functional marker; more reliable than creatinine for some toxicities [3]. |
The table below summarizes the key differences based on a 2012 randomized controlled trial that directly compared the single-dose effects of both drugs in prehypertensive and hypertensive patients [1] [2].
| Feature | Cicletanine | Hydrochlorothiazide (HCTZ) |
|---|---|---|
| Drug Class | Furopyridine; "Other low-ceiling diuretic" [3]. | Thiazide-type diuretic [4]. |
| Primary Mechanism | Multiple: Vasorelaxation via eNOS activation, prostacyclin increase; inhibition of marinobufagenin and Protein Kinase C; diuresis at higher doses [3]. | Single: Direct inhibition of the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule [4]. |
| Natriuretic Effect (vs. placebo) | 50 mg: +21.7 mmol/day [p=0.005] 150 mg: +57.9 mmol/day [p≤0.001] [2] | 25 mg: +102.2 mmol/day [p≤0.001] [2] | | Kaliuretic Effect (vs. placebo) | 50 mg: +4.6 mmol/day [p=0.026] 150 mg: +5.5 mmol/day [p=0.011] [2] | 25 mg: +12.7 mmol/day [p≤0.001] [2] | | Key Clinical Finding | Produces significantly less potassium loss (kaliuresis) for a given natriuretic effect compared to HCTZ [2]. | Potent natriuresis but with a significantly higher risk of inducing hypokalemia [1] [4]. | | Hypertensive Doses | 50 mg and 100 mg daily (often sub-diuretic), 150 mg (diuretic) [3]. | 12.5 mg to 25 mg daily [4]. |
The core quantitative data comes from a randomized, double-blind, placebo-controlled, crossover study [1] [2].
The antihypertensive mechanisms of these two drugs differ substantially, which explains their contrasting side effect profiles. The following diagram illustrates the key pathways.
The diagrams and data show that Cicletanine's multi-target mechanism, particularly its vasorelaxant properties, may offer a therapeutic advantage by uncoupling blood pressure control from significant potassium loss.
The following table summarizes the core characteristics of Cicletanine and Furosemide based on the search results.
| Feature | Cicletanine | Furosemide |
|---|---|---|
| Drug Status | Approved in France for hypertension; investigational for other conditions [1] [2]. | FDA-approved; widely used clinically [3] [4]. |
| Primary Indication | Hypertension (often at sub-diuretic doses) [2]. | Edema in CHF, liver cirrhosis, renal disease; hypertension [3] [4]. |
| Mechanism of Action | Multiple: Inhibits apical Na+-Cl-/HCO3- exchanger in distal tubule (via metabolite); stimulates NO synthesis & prostacyclin; inhibits PKC; K+ channel opener; Ca2+ channel blocker [5] [2]. | Loop diuretic: Competitively inhibits Na+-K+-2Cl- cotransporter (NKCC2) in thick ascending limb of Henle [3] [4]. |
| Molecular Target | Distal tubular ion exchanger; eNOS; PKC; ion channels [5] [2]. | Solute carrier family 12 member 1 (SLC12A1 / NKCC2) [4]. |
| Diuretic Potency | Considered a "low-ceiling" diuretic; diuretic effect is minimal at doses <150 mg/day [2]. | Potent, high-ceiling loop diuretic [3]. |
| Key Pharmacokinetics| - Protein Binding: >99% (isomer-dependent) [2]
For research purposes, understanding the nuanced mechanisms and the type of experimental data available for each drug is crucial.
The pharmacological profile of Cicletanine is complex and extends beyond diuresis. Key experimental insights into its mechanism include:
The diagram below illustrates the multi-target mechanism of action of Cicletanine, as described in the literature.
Furosemide's mechanism is more targeted, and its pharmacokinetics and pharmacodynamics are well-characterized.
For a researcher or scientist, the choice between studying these compounds depends heavily on the scientific question.
The table below summarizes key experimental data from a human study comparing the natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects of cicletanine and hydrochlorothiazide (HCTZ), which are central to their potency and safety profiles [1].
| Treatment | Mean Change in Sodium Excretion (UNaV) | Mean Change in Potassium Excretion (UKV) |
|---|---|---|
| Placebo | Baseline | Baseline |
| Cicletanine 50 mg | +21.7 mmol/day | +4.6 mmol/day |
| Cicletanine 150 mg | +57.9 mmol/day | +5.5 mmol/day |
| HCTZ 25 mg | +102.2 mmol/day | +12.7 mmol/day |
Source: Data adapted from a randomized, double-blind, placebo-controlled crossover study in prehypertensive and stage 1 hypertensive men [1].
The comparative data in the table above was generated using a rigorous clinical trial methodology [1].
Beyond its diuretic action, cicletanine has multiple mechanisms that contribute to its overall therapeutic effects, as illustrated below.
The diagram above shows cicletanine's multi-targeted action, which differs from classical diuretics and contributes to its renal protective effects. Evidence from animal models indicates that these mechanisms help protect against end-organ damage. In Dahl salt-sensitive rats, cicletanine reduced blood pressure, decreased heart weight and vascular wall thickness, and provided significant protection to the kidneys by reducing proteinuria and improving glomerulosclerosis [2]. These benefits were more pronounced than with trichloromethiazide, despite a similar reduction in blood pressure.
It is important to distinguish the parent drug from the deuterated form mentioned in your query.
For researchers and drug development professionals, the data indicates:
The table below summarizes the core differences between the two compounds.
| Feature | Cicletanine-d4 Hydrochloride | Non-deuterated Cicletanine (Hydrochloride) |
|---|---|---|
| Chemical Nature | Deuterium-labeled analog (stable isotope) [1] | Original, non-labeled small molecule [2] |
| Primary Research Application | Internal standard for quantitative analysis (LC-MS, GC-MS, NMR); metabolic tracer [1] | Investigation of pharmacological mechanisms and therapeutic potential [3] [2] [4] |
| Biological Activity & Mechanism | Assumed to be identical to non-deuterated form, but used for tracking, not eliciting effects [1] | • Vasorelaxation [2] • Natriuresis/Diuresis [2] [5] • Inhibition of cGMP PDE [3] [2] • Stimulation of eNOS phosphorylation & NO production [4] | | Key Experimental Findings | Used as a measurement tool, not an active intervension [1] | • Reduces vascular reactivity to Angiotensin II in rats [3] • Lowers blood pressure in hypertensive patients [6] • Reduces portal pressure in animal models of liver injury [4] | | Available Data Types | Purity, molecular weight, price from chemical suppliers [7] [8] [1] | Preclinical pharmacological data, clinical trial results, mechanistic studies [3] [6] [2] |
For your research, the pharmacological mechanisms of non-deuterated cicletanine are key. The diagram below synthesizes its primary mechanisms of action as reported in the literature.
Key experimental findings supporting these mechanisms include:
To clarify the distinct roles these compounds play in the research pipeline, the following workflow contrasts their typical applications.
The table below summarizes two validated methods for determining cicletanine in human plasma [1] [2].
| Method Parameter | HPLC with Fluorescence Detection [1] | High-Performance Capillary Electrophoresis (HPCE) [2] |
|---|---|---|
| Analyte | Cicletanine (non-labeled) | Cicletanine S(+) and R(-) enantiomers |
| Detection Method | Fluorescence | Ultraviolet (UV) |
| Sample Volume | Reduced (exact volume not specified) | Not Specified |
| Linearity Range | 0.05 - 10 µg/mL | 10 - 500 ng/mL (for each enantiomer) |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | 10 ng/mL for each enantiomer |
| Extraction Efficiency | ~98% | Not Specified |
| Precision (Coefficient of Variation) | 0.9% to 6.3% | 10.4% (S+) and 9.6% (R-) at 25 ng/mL; 4.2% (S+) and 4.6% (R-) at 500 ng/mL |
| Accuracy Range | -8.5% to 5.3% | Not Specified |
| Key Applications | Toxicology studies (rat, dog); Phase I/II clinical trials (human) | Time-course concentration study of enantiomers in human plasma |
For a comprehensive validation of a new method for Cicletanine-d4 Hydrochloride, the following parameters and procedures, drawn from general bioanalytical guidelines and the established cicletanine methods, should be considered [3].
The process for bioanalytical method development and validation follows a structured pathway, as illustrated below:
When validating a method for this compound, you must demonstrate that the procedure is suitable for its intended use. The core parameters to evaluate are summarized below, along with typical experimental approaches [3]:
This compound is a deuterated stable isotope (Molecular Formula: C₁₄H₉D₄Cl₂NO₂) used as an internal standard in quantitative bioanalysis via mass spectrometry [4] [5]. Using a deuterated internal standard corrects for analyte loss during sample preparation and variations in instrument response.
Available research indicates that cicletanine is rapidly absorbed and has a half-life of 6-8 hours [6]. A key clinical study showed that at 150 mg, cicletanine provided significant natriuresis with less potassium loss (kaliuresis) than hydrochlorothiazide 25 mg, suggesting a potentially improved safety profile [7].
Since a direct method is unavailable, you can develop one by adapting existing protocols:
The table below summarizes the key pharmacokinetic parameters of Cicletanine as established in clinical studies.
| Parameter | Findings in Healthy Subjects / Hypertensives | Impact of Hepatic Insufficiency | Impact of Renal Insufficiency |
|---|---|---|---|
| Absorption | Rapidly absorbed; Time to max concentration (T~max~) ~0.65 hours [1]. | Information is limited [1]. | Not significantly altered in mild insufficiency [2] [1]. |
| Volume of Distribution | ~37 liters [1]. | Information is limited [1]. | Information is limited. |
| Protein Binding | High (~90%) [1]. | Information is limited [1]. | Information is limited. |
| Elimination Half-life | 6 to 8 hours [1]. | Moderately increased (Mean Retention Time ~6 hours); more pronounced in cirrhosis with ascites [1]. | Mild: Unchanged [2]. Severe: Significantly increased to ~31 hours [2] [1]. | | Clearance & Excretion | Mixed renal and hepatic pathways; renal clearance is low (0.4 ml/min) [2] [1]. | Likely reduced, particularly in severe cirrhosis [1]. | Mild: Unchanged [2]. Severe: Renal clearance and cumulative urinary excretion are reduced [2] [1]. |
To support the data in the table, here are the methodologies and findings from key studies.
Beyond pure pharmacokinetics, Cicletanine's clinical profile has been compared to other antihypertensives, particularly thiazide diuretics.
The diagram below synthesizes the journey of Cicletanine in the human body based on the available data.
While data on the deuterated form is missing, the search results provide a solid foundation for understanding Cicletanine's pharmacokinetics and mechanisms, which is essential context for any metabolite profiling study.
The table below summarizes key pharmacokinetic parameters of Cicletanine from clinical studies:
| Parameter | Findings | Citation |
|---|---|---|
| Absorption | Rapidly absorbed; time to max concentration (T~max~) ~0.65 hours | [1] |
| Protein Binding | High (approximately 90%) | [1] |
| Volume of Distribution | ~37 L | [1] |
| Elimination Half-life | 6 to 8 hours | [1] |
| Elimination Pathways | Mixed: renal and hepatic | [1] |
| Key Metabolite | A sulfoconjugated metabolite is identified as responsible for the salidiuretic (salt-wasting) activity. | [2] |
The pharmacological actions of Cicletanine are complex and involve several mechanisms, which your profiling guide could explore in the context of deuterium substitution.
Your metabolite profiling guide for Cicletanine-d4 HCl can address clear gaps in the current scientific literature:
To build your comparison guide, you could propose and detail the following experimental workflow, which is considered standard for comprehensive metabolite profiling.
Detailed Protocol Steps:
In Vitro Incubation:
Sample Preparation:
LC-MS/MS Analysis:
Data Processing and Comparison:
Cicletanine's antihypertensive action does not rely on a single pathway, which contributes to its unique profile. The table below summarizes its key mechanisms:
| Mechanism of Action | Biological Effect | Experimental Evidence |
|---|---|---|
| Vasodilation [1] [2] | Stimulates endothelial release of Prostacyclin (PGI₂) and Nitric Oxide (NO), potent vasodilators. Also inhibits Phosphodiesterase (PDE), increasing cGMP/cAMP [2]. | Increased urinary PGI₂ in Dahl-S rats; PDE inhibition shown in pharmacological studies [3] [2]. |
| Direct Vascular & Sympathoinhibition [4] | Reduces noradrenaline (NA) release from peripheral sympathetic nerves. | In vitro study on perfused mesenteric arteries from SHR showed reduced NA overflow during nerve stimulation [4]. |
| Mild Diuresis [5] | Promotes sodium (natriuresis) and water excretion, but with less potassium loss (kaliuresis) than HCTZ. | Human RCT: 150 mg cicletanine increased UNaV by 57.9 mmol/day, vs 102.2 mmol/day for HCTZ 25 mg, but with significantly less potassium loss [5]. |
| Antioxidant Activity [2] | Scavenges free radicals and enhances endogenous antioxidant enzymes. | Cited in general pharmacology reviews; contributes to vascular protection [2]. |
| Renal & Vascular Protection [3] | Protects against end-organ damage independent of blood pressure lowering. | In Dahl-S rats: reduced proteinuria, improved GFR, and ameliorated glomerulosclerosis, outperforming trichloromethiazide [3]. |
The following diagram synthesizes these mechanisms into a cohesive visual pathway of cicletanine's action:
The tables below summarize experimental data comparing cicletanine's effectiveness and safety against other common antihypertensive drugs.
Table 1: Blood Pressure Efficacy and Response Rates
| Drug / Agent | Model / Population | Key Efficacy Findings | Experimental Context |
|---|---|---|---|
| Cicletanine (50 mg/day) | Humans with essential hypertension on beta-blockers [6] | 51.2% patients achieved normal BP after 90 days. | 90-day double-blind, randomized clinical trial (n=41). |
| Cicletanine (100 mg/day) | Humans with essential hypertension on beta-blockers [6] | 74.4% patients achieved normal BP after 90 days. | 90-day double-blind, randomized clinical trial (n=39). |
| Cicletanine (1 mg/kg) | Young stroke-prone SHR rats [7] | Prevented onset of hypertension (minimal effective dose). | Comparative study in SHR-SP models with high-salt diet. |
| Captopril (1 mg/kg) | Young stroke-prone SHR rats [7] | Prevented onset of hypertension (minimal effective dose). | Comparative study in SHR-SP models with high-salt diet. |
| Indapamide (3 mg/kg) | Young stroke-prone SHR rats [7] | Prevented onset of hypertension (minimal effective dose). | Comparative study in SHR-SP models with high-salt diet. |
Table 2: Safety and Metabolic Profile (Electrolyte Effects)
| Treatment | 24-h Urinary Sodium (UNaV) | 24-h Urinary Potassium (UKV) | Key Safety Finding |
|---|---|---|---|
| Placebo | Baseline | Baseline | Reference |
| Cicletanine 50 mg | +21.7 mmol/day [5] | +4.6 mmol/day [5] | Significant natriuresis with mild kaliuresis. |
| Cicletanine 150 mg | +57.9 mmol/day [5] | +5.5 mmol/day [5] | Potent natriuresis, kaliuresis similar to 50 mg dose. |
| HCTZ 25 mg | +102.2 mmol/day [5] | +12.7 mmol/day [5] | >2x more potassium loss than cicletanine. |
For researchers looking to replicate or understand the foundational studies, here are summaries of key experimental designs.
1. Protocol: Clinical Trial on Efficacy and Tolerance
2. Protocol: Natriuretic and Kaliuretic Effects (Human)
3. Protocol: Renal Protection in Animal Models
The following table summarizes and compares the core mechanisms by which Cicletanine and Losartan affect the Angiotensin II pathway.
| Feature | Losartan | Cicletanine |
|---|---|---|
| Primary Target | Angiotensin II Type 1 (AT1) Receptor [1] [2] | Multiple, including calcium/calmodulin cGMP PDE and calcium channels [3] [4] |
| Mechanism Type | Competitive Antagonism (Reversible) [1] [2] | Non-competitive Inhibition / Functional Antagonism [3] |
| Effect on Signaling | Directly blocks Angiotensin II binding to AT1 receptor, preventing its vasoconstrictor and aldosterone-releasing effects [2]. | Reduces vascular reactivity to Angiotensin II downstream of the receptor, potentially by affecting calcium mobilization and enhancing cGMP [3]. |
| Key Differentiator | Highly selective for the Renin-Angiotensin-Aldosterone System (RAAS). | A multi-mechanism vasodilator; its Angiotensin II inhibition is one of several effects [5] [4]. |
The diagram below illustrates these distinct pathways for each drug.
The table below summarizes key quantitative findings from animal studies that directly or indirectly compare the effects of both compounds on the Angiotensin II pathway.
| Parameter | Losartan | Cicletanine |
|---|---|---|
| In Vivo Model | Pithed Rat [3] | Pithed Rat [3] |
| Experimental Effect | Inhibition of Angiotensin II-induced pressor response [3]. | Reduction of vascular reactivity to Angiotensin II [3]. |
| Quantified Effect | Displacement of Angiotensin II dose-response curve (reference standard) [3]. | ED50 for Angiotensin II-induced BP increase (50 mm Hg) was 0.48 ± 0.012 μg/kg vs. 0.025 ± 0.012 μg/kg in controls [3]. |
| Comparative Potency | 100% (defined as reference) [3]. | Cicletanine pretreatment achieved 47.2% of the displacement effect of Losartan (40 μg/kg i.v.) [3]. |
| In Vitro Model | Not Applicable (Direct receptor binder). | Isolated Rat Aorta [3]. |
| In Vitro Effect | Not Applicable. | Reduced Angiotensin II-induced contraction in a non-competitive manner [3]. |
For researchers looking to replicate or understand the foundational studies, here are the methodologies used in the key experiments cited above.
This model is used to study the direct effects of drugs on blood pressure without the interference of central nervous system regulation.
This ex vivo model investigates direct drug effects on vascular smooth muscle.